N,N-diphenyl-N'-(pyridin-3-yl)butanediamide
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Overview
Description
N,N-diphenyl-N’-(pyridin-3-yl)butanediamide is an organic compound that belongs to the class of amides. This compound features a pyridine ring attached to a butanediamide backbone, with two phenyl groups attached to the nitrogen atoms. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-N’-(pyridin-3-yl)butanediamide typically involves the reaction of pyridine-3-carboxylic acid with N,N-diphenylbutanediamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of N,N-diphenyl-N’-(pyridin-3-yl)butanediamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-N’-(pyridin-3-yl)butanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-diphenyl-N’-(pyridin-3-yl)butanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N-diphenyl-N’-(pyridin-3-yl)butanediamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pyridine ring and phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenyl-N’-(pyridin-2-yl)butanediamide
- N,N-diphenyl-N’-(pyridin-4-yl)butanediamide
- N,N-diphenyl-N’-(quinolin-3-yl)butanediamide
Uniqueness
N,N-diphenyl-N’-(pyridin-3-yl)butanediamide is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties. The 3-position of the pyridine ring allows for specific interactions with molecular targets that are not possible with the 2- or 4-position analogs.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N',N'-diphenyl-N-pyridin-3-ylbutanediamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-17-8-7-15-22-16-17)13-14-21(26)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-12,15-16H,13-14H2,(H,23,25) |
InChI Key |
SCXWYKSHCPBTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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